

A Comparative Spectroscopic Guide to 2-Bromotoluene Derivatives

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Compound of Interest		
Compound Name:	2-Bromotoluene	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **2-bromotoluene** and several of its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a practical reference for the identification, characterization, and quality control of these compounds in a research and development setting.

The inclusion of various derivatives illustrates the influence of different functional groups on the spectroscopic signatures, offering insights into structure-activity relationships and aiding in the elucidation of unknown related structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-bromotoluene** and selected nitro- and amino-substituted derivatives. These compounds were chosen to demonstrate the effect of electron-withdrawing (-NO₂) and electron-donating (-NH₂) groups on the spectral properties of the parent molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	δ CH₃ (ppm)	δ Aromatic Protons (ppm)
2-Bromotoluene	2.44 (s, 3H)	7.55 (dd, J=7.9, 1.1 Hz, 1H), 7.25-7.20 (m, 1H), 7.14-7.05 (m, 2H)
2-Bromo-4-nitrotoluene	2.50 (s, 3H)	8.32 (d, J=2.3 Hz, 1H), 8.07 (dd, J=8.5, 2.3 Hz, 1H), 7.49 (d, J=8.5 Hz, 1H)
2-Bromo-5-nitrotoluene	2.50 (s, 3H)	8.08 (d, J=2.6 Hz, 1H), 7.88 (dd, J=8.7, 2.6 Hz, 1H), 7.70 (d, J=8.7 Hz, 1H)
4-Bromo-3-methylaniline	2.28 (s, 3H)	7.27 (d, J=8.0 Hz, 1H), 6.55 (s, 1H), 6.38 (d, J=8.0 Hz, 1H), 3.39 (br s, 2H, -NH ₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ CH₃ (ppm)	δ Aromatic/Quaternary Carbons (ppm)
2-Bromotoluene	22.9	139.1, 133.1, 131.0, 128.3, 127.4, 124.6
2-Bromo-4-nitrotoluene	20.4	147.1, 145.2, 134.1, 127.3, 123.8, 119.9
2-Bromo-5-nitrotoluene	22.5	Data not available in searched literature.
4-Bromo-3-methylaniline	22.9	145.1, 132.9, 131.9, 118.0, 115.1, 110.1

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)



Compo	ν (C-H, aromati c)	ν (C=C, aromati c)	ν (NO ₂ , asymme tric)	ν (NO ₂ , symmet ric)	ν (N-H)	δ (C-H, oop)	ν (C-Br)
2- Bromotol uene	~3060	~1580, 1470	N/A	N/A	N/A	~750	~670
2-Bromo- 4- nitrotolue ne	~3100	~1600, 1475	~1520	~1345	N/A	~830	~660
2-Bromo- 5- nitrotolue ne	~3090	~1590, 1480	~1525	~1350	N/A	~880, 820	~680
4-Bromo- 3- methylani line	~3030	~1620, 1500	N/A	N/A	~3450, 3360	~860, 800	~650

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Compound	Molecular Ion [M]+	[M+2]+	Key Fragment lons
2-Bromotoluene	170	172	91 ([M-Br]+, base peak), 65
2-Bromo-4- nitrotoluene	215	217	199, 185, 136, 106, 90
2-Bromo-5- nitrotoluene	215	217	185, 136, 106, 77
4-Bromo-3- methylaniline	185	187	106 ([M-Br]+), 77



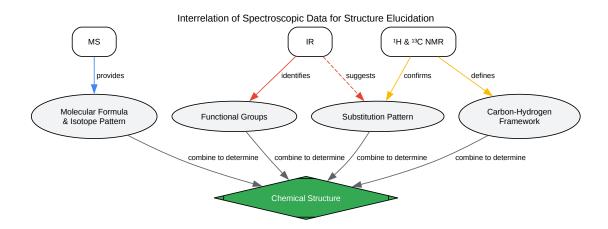
Experimental Workflows & Logical Analysis

The characterization of a substituted **2-bromotoluene** derivative follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle.



General Spectroscopic Analysis Workflow Sample Preparation Unknown 2-Bromotoluene Derivative Spectroscopic Analysis NMR Spectroscopy (1H, 13C, DEPT) Mass Spectrometry (GC-MS) - Molecular Weight Infrared Spectroscopy (FTIR) - Functional Groups (e.g., -NO2, -NH2) - Substitution Pattern (oop) - Carbon Skeleton - Isotopic Pattern (Br) Proton Environment - Fragmentation - Connectivity Data Interpretation & Structure Elucidation Combined Data Analysis Final Structure Confirmation





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